Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl

Vue d'ensemble

Description

Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl: is a chemical compound with the molecular formula C12H15NO3·HCl and a molecular weight of 257.72 g/mol . It is commonly used in biochemical research and has applications in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry of the product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity . The process may also include purification steps such as crystallization and recrystallization to obtain the final product in its hydrochloride salt form .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. It plays a significant role in developing analgesics and anti-inflammatory drugs. The compound's structure allows it to enhance the therapeutic efficacy of these medications by modulating biological pathways associated with pain and inflammation .

Case Study: Analgesic Development

A notable study demonstrated that derivatives of this compound exhibited potent analgesic properties. Researchers synthesized several analogs and tested their efficacy in animal models of pain. The results indicated that certain modifications to the pyrrolidine structure significantly increased analgesic activity, suggesting a promising avenue for developing new pain relief medications .

Neuroscience Research

Neurotransmitter Modulation

In neuroscience, trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is employed to study neurotransmitter systems. Its ability to modulate neurotransmitter release makes it valuable for understanding mood disorders and developing treatments for conditions such as depression and anxiety .

Case Study: Mood Disorder Treatments

A research project investigated the compound's effects on serotonin and dopamine levels in rodent models. The findings revealed that administration of the compound led to significant changes in neurotransmitter levels, correlating with improved behavioral outcomes in tests for anxiety and depression .

Drug Formulation

Controlled-Release Systems

The compound's physicochemical properties make it suitable for formulating controlled-release drug delivery systems. This application enhances the efficacy and safety profiles of medications by providing sustained release over time, reducing the frequency of dosing required by patients .

| Formulation Type | Advantages | Applications |

|---|---|---|

| Controlled Release | Improved patient compliance | Chronic pain management |

| Immediate Release | Rapid onset of action | Acute pain relief |

Biochemical Assays

Evaluation of Enzyme Activity

Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is widely used in biochemical assays to evaluate enzyme activity and receptor interactions. This application aids researchers in discovering new therapeutic targets for various diseases .

Case Study: Enzyme Inhibition Studies

In a study focused on Alzheimer’s disease, researchers utilized this compound to evaluate its inhibitory effects on the BACE-1 enzyme, which is crucial for producing beta-amyloid plaques. The results showed that certain derivatives exhibited sub-micromolar activity against BACE-1, highlighting their potential as therapeutic agents in neurodegenerative diseases .

Material Science

Development of Novel Materials

The unique properties of trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride allow it to be used in creating advanced materials with specific chemical characteristics. These materials find applications in various industrial sectors, including coatings and adhesives .

| Material Application | Properties Enhanced | Industry Use Cases |

|---|---|---|

| Coatings | Durability, chemical resistance | Automotive coatings |

| Adhesives | Bond strength | Construction materials |

Mécanisme D'action

The mechanism of action of Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets . These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The compound can modulate the activity of these targets, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

- trans-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

- trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

- trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Uniqueness: Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl is unique due to the presence of the methoxy group on the phenyl ring . This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity . The methoxy group may also enhance the compound’s solubility and stability under certain conditions .

Activité Biologique

Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl, also known as trans-4-(4-methoxyphenyl)-pyrrolidine-3-carboxylic acid hydrochloride, is a compound of significant interest in pharmaceutical and biochemical research. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

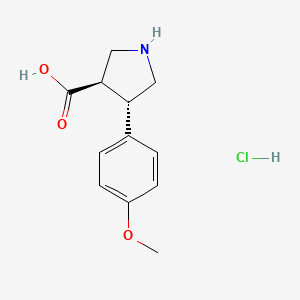

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H16ClNO3

- IUPAC Name : (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid, which contributes to its biological activity through interactions with various molecular targets.

This compound exerts its biological effects primarily through:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in regulating metabolic pathways and disease processes.

- Receptor Binding : It interacts with various receptors, modulating their activity. This interaction can alter signaling pathways involved in pain perception and inflammation .

1. Pharmacological Applications

The compound has been investigated for several pharmacological properties:

- Analgesic Properties : Research indicates that this compound may possess analgesic effects, making it a candidate for pain management therapies .

- Anti-inflammatory Activity : The compound is also being explored for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

2. Neuroscience Research

In neuroscience, this compound is utilized to study neurotransmitter modulation. It helps researchers understand its effects on mood and behavior, which are critical for developing treatments for mental health disorders .

Case Studies

Several studies have highlighted the biological activity of this compound:

- A study demonstrated that the compound significantly inhibited the activity of certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Another research project focused on its interaction with serotonin receptors, indicating possible applications in treating mood disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Trans-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid-HCl | Methyl group instead of methoxy | Similar analgesic properties but lower receptor affinity |

| Trans-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid-HCl | Additional methoxy group | Increased potency in enzyme inhibition |

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its unique properties make it valuable for:

Propriétés

IUPAC Name |

(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGVHGXCWZSSEN-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.